2-Fluoro-4-(methylsulfonyl)nitrobenzene
Overview
Description
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is an organic compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is 1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has a boiling point of approximately 402.7±45.0°C at 760 mmHg and a melting point of 101-103°C . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Related Compounds
- Synthesis Processes : The compound has been used in the synthesis of various fluoro and nitro-substituted benzenes. For instance, in the synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide, 2-Fluoro-4-(methylsulfonyl)nitrobenzene played a crucial role in the creation of intermediates suitable for further elaboration to benzylamine derivatives (Perlow et al., 2007).
Structural Analysis and Characterization
- X-Ray Crystallography : The structure of related fluoro-nitrobenzene derivatives, like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been confirmed using X-ray crystallography. This showcases the potential of similar compounds for structural analysis and characterization in scientific research (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactions and Mechanisms
Chemical Reaction Studies : The compound and its analogs have been studied for understanding various chemical reactions like SN2-SNAr reaction sequences, showcasing their utility in understanding complex chemical processes (Bunce, Rogers, Nago, & Bryant, 2008).
Electrochemical Studies : Research on compounds like 2-Fluoro-4-(methylsulfonyl)nitrobenzene contributes to the understanding of electrochemical reactions. Studies on similar compounds' electrochemical reduction provide insights into their behavior in different chemical environments (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).
Pharmaceutical and Biological Applications
- Antimicrobial Activity : Derivatives of fluoro-nitrobenzenes, closely related to 2-Fluoro-4-(methylsulfonyl)nitrobenzene, have been studied for their antimicrobial properties. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed significant antimicrobial activity, indicating potential applications in pharmaceutical research (Janakiramudu et al., 2017).
Advanced Material Science
- Molecular Ordering in Smectogenic Compounds : Studies on molecular ordering of smectogenic compounds, using derivatives of fluoro-nitrobenzenes, provide crucial insights into the behavior of materials at the phase transition temperature, which is vital in material science research (Ojha, 2003).
Safety And Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing (P304+P340) .
properties
IUPAC Name |
2-fluoro-4-methylsulfonyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYCKUEQBPTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700185 | |
Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methylsulfonyl)nitrobenzene | |
CAS RN |
220455-42-5 | |
Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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